molecular formula C21H23NO4 B3025570 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid CAS No. 649774-32-3

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

Cat. No.: B3025570
CAS No.: 649774-32-3
M. Wt: 353.4 g/mol
InChI Key: KXVHJZFBHHNPJJ-UHFFFAOYSA-N
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Description

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is a chemical reagent of significant interest for research in neurodegenerative diseases, particularly Parkinson's disease. Its molecular structure incorporates a 4-tert-butylphenoxy scaffold, which is recognized in scientific literature as a key pharmacophore for ligands targeting histamine H3 receptors (H3R) and inhibiting monoamine oxidase B (MAO B) . The antagonism of H3R in the central nervous system can influence the release of various neurotransmitters, including dopamine, while the inhibition of MAO B prevents the breakdown of dopamine . This dual-target mechanism is a promising strategy in the development of Multi-Target-Directed Ligands (MTDLs) for complex disorders like Parkinson's disease, aiming to address multiple pathological factors simultaneously . The compound's design, featuring the 2-oxopyrrolidin-1-yl (gamma-lactam) moiety, may also contribute to its pharmacological profile and physicochemical properties. This product is intended for research purposes, such as in vitro binding assays, enzymatic activity studies, and further pharmacological characterization in the context of neurological disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)15-7-9-17(10-8-15)26-18-11-12-22(19(18)23)16-6-4-5-14(13-16)20(24)25/h4-10,13,18H,11-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVHJZFBHHNPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435495
Record name 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649774-32-3
Record name 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, including the formation of the oxopyrrolidinyl group and the attachment of the tert-butylphenoxy group. One common synthetic route involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Key Preparation Routes

The compound is synthesized through nucleophilic substitution and coupling reactions. A representative pathway involves:

  • Step 1 : Formation of the pyrrolidinone ring via cyclization of γ-aminobutyric acid derivatives.

  • Step 2 : Phenoxy group introduction via Ullmann coupling or SNAr reaction between 4-tert-butylphenol and a halogenated pyrrolidinone intermediate.

  • Step 3 : Benzoic acid functionalization through hydrolysis of ester-protected intermediates (e.g., methyl ester to carboxylic acid) under acidic or basic conditions .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldSource Citation
1γ-Aminobutyric acid, DCC, DMAP, DCM72%
2CuI, 1,10-phenanthroline, K₂CO₃, DMF65%
32M HCl, reflux, 4h89%

Benzoic Acid Moiety

  • Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing water solubility.

  • Esterification : Forms methyl/ethyl esters with SOCl₂/ROH or DCC-mediated coupling (e.g., methyl ester for prodrug applications) .

  • Amidation : Couples with amines using EDCI/HOBt to generate bioactive amide derivatives .

Pyrrolidinone Ring

  • Ring-Opening : Under strong acidic conditions (e.g., H₂SO₄), the lactam ring hydrolyzes to yield γ-aminobutyric acid derivatives.

  • Reduction : NaBH₄ or LiAlH₄ reduces the 2-oxo group to a hydroxyl, forming a pyrrolidine alcohol .

Phenoxy Group

  • Electrophilic Substitution : The electron-rich 4-tert-butylphenoxy group undergoes nitration or sulfonation at the para position relative to the oxygen.

  • Oxidation : tert-Butyl group resists oxidation, but harsh conditions (e.g., KMnO₄/H⁺) can degrade it to a carboxylic acid .

Palladium-Mediated Cross-Couplings

The aryl bromide derivative (synthesized via bromination of the benzoic acid moiety) participates in:

  • Suzuki-Miyaura Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ .

  • Buchwald-Hartwig Amination : Forms aryl amines using BrettPhos-Pd-G3 precatalyst .

Table 2: Cross-Coupling Performance

Reaction TypeSubstrateCatalyst SystemYieldFunctional Group ToleranceSource
Suzuki-MiyauraAryl boronic acidPd(PPh₃)₄, Na₂CO₃78%Esters, ketones
Buchwald-HartwigPrimary aminesBrettPhos-Pd-G3, Cs₂CO₃82%Ethers, halogens

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ (from benzoic acid) and tert-butylphenol fragments.

  • Photodegradation : UV light induces homolytic cleavage of the C–O bond in the phenoxy group, forming radical intermediates .

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions via lactam ring opening .

Challenges and Limitations

  • Steric Hindrance : The tert-butyl group limits electrophilic substitution on the phenoxy ring.

  • Catalyst Poisoning : Pd-based catalysts are deactivated by the pyrrolidinone nitrogen in cross-couplings, requiring high catalyst loadings (5–10 mol%) .

Scientific Research Applications

Physical Properties

PropertyValue
Average Mass353.418 g/mol
Monoisotopic Mass353.162708 g/mol

Medicinal Chemistry

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid has been explored for its potential therapeutic applications due to its structural similarity to known bioactive compounds.

Case Studies

  • Anti-inflammatory Activity : Research has indicated that derivatives of benzoic acids exhibit anti-inflammatory properties. The incorporation of the pyrrolidine moiety may enhance bioactivity by improving receptor binding affinity.
  • Analgesic Properties : Some studies suggest that compounds with similar structures can act on pain pathways, potentially leading to new analgesics.

Pharmaceutical Formulations

The compound's solubility and stability make it an excellent candidate for pharmaceutical formulations, particularly in drug delivery systems.

Formulation Insights

  • Nanoparticle Encapsulation : Research has shown that encapsulating such compounds in nanoparticles can improve their bioavailability and targeted delivery in cancer therapies.

Material Science

The unique properties of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid have been investigated for use in polymer science and materials engineering.

Applications in Polymers

  • Polymer Blends : Its compatibility with various polymers can enhance mechanical properties and thermal stability, making it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Core Heterocyclic Modifications

a. 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic Acid

  • Structure: Incorporates a benzimidazole ring instead of a pyrrolidinone, with an ethoxycarbonyl group and a propyl chain .
  • The ethoxycarbonyl group increases electron-withdrawing effects, which may reduce the acidity of the benzoic acid compared to the target compound’s unmodified carboxylate. The propyl linker introduces additional flexibility, possibly altering binding kinetics.

b. 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid

  • Structure: Features an azetidinone (4-membered β-lactam) ring with nitro and chloro substituents .
  • The nitro group is strongly electron-withdrawing, which could lower the pKa of the benzoic acid group compared to the target compound’s tert-butylphenoxy substituent.

Substituent Effects

a. tert-Butylphenoxy vs. Boc-Protected Pyrrolidine

  • Example : 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid .
  • Comparison: The tert-butylphenoxy group in the target compound is permanently lipophilic, whereas the Boc group in the analogue is a temporary protecting group, requiring deprotection for activity. The absence of a Boc group in the target compound may enhance metabolic stability in vivo.

b. tert-Butylphenoxy vs. Methoxyethoxymethyl

  • Example : Compounds from patents with methoxyethoxymethyl substituents .
  • Comparison: Methoxyethoxymethyl groups are polar and may improve aqueous solubility but reduce membrane permeability compared to the hydrophobic tert-butylphenoxy group.

Conformational Analysis

  • Ring Puckering: The 2-oxopyrrolidinone ring in the target compound may adopt specific puckered conformations (e.g., envelope or twist-boat forms) as defined by Cremer-Pople parameters . This flexibility contrasts with rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane derivatives in patent compounds ), which restrict conformational freedom and may limit binding to certain targets.

Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted logP* Solubility Profile
Target Compound ~385.4 tert-Butylphenoxy, pyrrolidinone 3.5–4.0 Low aqueous, high lipid
3-{5-Ethoxycarbonyl...}benzoic acid ~463.5 Ethoxycarbonyl, benzimidazole 2.8–3.2 Moderate aqueous, moderate lipid
4-(4-Nitrobenzylideneamino)benzoic acid ~300.3 Nitro, azetidinone 1.5–2.0 High aqueous, low lipid

*logP estimated using fragment-based methods.

Biological Activity

The compound 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid , with the CAS number 649774-32-3, is a benzoic acid derivative notable for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.412 g/mol
  • IUPAC Name : 3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
  • SMILES Notation : CC(C)(C)c1ccc(OC2CCN(C2=O)c3cccc(c3)C(=O)O)cc1

Structural Characteristics

The compound features a pyrrolidine ring linked to a benzoic acid moiety, which may contribute to its biological activities through interactions with various biological targets.

Research indicates that compounds similar to 3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid can modulate key biological pathways:

  • Proteasome and Autophagy Pathways : Studies have shown that benzoic acid derivatives can enhance both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, such as cathepsins B and L, which are involved in protein degradation processes. This inhibition could be leveraged for therapeutic applications in diseases characterized by proteostasis dysregulation .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Notably, compounds derived from benzoic acids have demonstrated low cytotoxicity against normal cells while exhibiting significant antiproliferative effects in cancer cells .

Case Studies

  • Case Study on Enzyme Activity : In a study evaluating the effects of various benzoic acid derivatives on enzyme activities, compound 3 was noted for its ability to activate cathepsins B and L significantly. This suggests a potential role in enhancing protein degradation pathways, which could be beneficial in treating diseases associated with protein aggregation .
  • Antimicrobial Activity : Research has indicated that derivatives of benzoic acid possess antimicrobial properties. While specific data on 3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is limited, similar compounds have shown efficacy against various bacterial strains, making them candidates for further investigation in antimicrobial therapy .

Summary of Biological Evaluations

The following table summarizes key findings from studies involving benzoic acid derivatives:

Study Focus Findings Reference
Proteasome ActivationEnhanced proteasome activity observed; low cytotoxicity in normal cells
Cathepsin ActivationSignificant activation of cathepsins B and L by related compounds
Antimicrobial ActivityDemonstrated effectiveness against various pathogens

In Silico Studies

In silico modeling has been employed to predict the binding affinity of these compounds to target proteins, providing insights into their potential therapeutic applications. These studies suggest that modifications to the benzoic acid structure can enhance binding and activity against specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step synthesis is plausible, starting with coupling 4-tert-butylphenol to a pyrrolidinone intermediate, followed by benzoic acid functionalization. Reaction variables such as temperature (e.g., 80–120°C for nucleophilic substitution), solvent polarity (DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation) critically impact yield. Monitoring intermediates via TLC or HPLC is advised to optimize stoichiometry and reaction time .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR (¹H/¹³C, DEPT-135) to confirm regiochemistry of the phenoxy-pyrrolidinone linkage.
  • HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) for purity assessment (>95%).
  • FT-IR to verify carbonyl stretches (1660–1700 cm⁻¹ for lactam and carboxylic acid groups) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based protease screens) and cellular viability tests (MTT assay) at 1–100 μM concentrations. Use receptor binding studies (radioligand displacement) to evaluate affinity for targets like GPCRs or nuclear receptors. Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate findings using:

  • Isozyme-specific assays (e.g., cytochrome P450 isoforms) to rule off-target effects.
  • Metabolic stability tests (microsomal incubation + LC-MS) to assess if discrepancies arise from compound degradation.
  • Structural analogs to isolate the role of the tert-butylphenoxy group in activity modulation .

Q. What strategies improve stereochemical control during synthesis of the pyrrolidinone moiety?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during lactam formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) or polarimetry. For scale-up, optimize microwave-assisted synthesis (60–80°C, 20–40 min) to enhance stereoselectivity .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

  • Methodological Answer : Synthesize analogs with:

  • Phenoxy group substitutions (e.g., replacing tert-butyl with trifluoromethyl or hydrogen).
  • Pyrrolidinone modifications (e.g., 3-oxo vs. 3-thio derivatives).
    Evaluate changes in IC₅₀ via dose-response curves and molecular docking (AutoDock Vina) to map binding interactions. Corrogate SAR data with logP (HPLC-derived) to assess hydrophobicity’s role .

Q. Which advanced analytical techniques validate stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by UPLC-PDA analysis.
  • X-ray crystallography : Resolve degradation byproducts (e.g., hydrolyzed lactam).
  • Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification of intact compound .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Reactant of Route 2
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

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